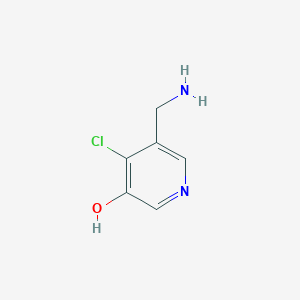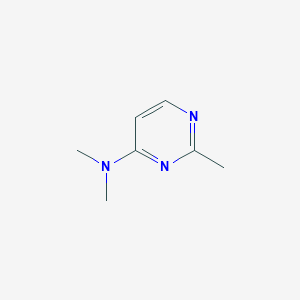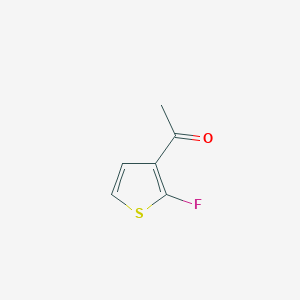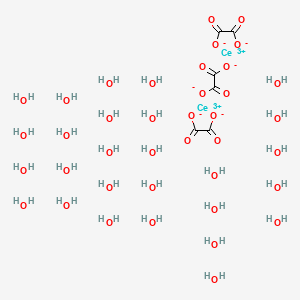
3-(Trifluoromethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a carboxamide functional group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester with an appropriate amine, such as 3’,4’-biphenylamine . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The key steps in the synthesis include:
Esterification: Conversion of 3-(trifluoromethyl)pyrazine-2-carboxylic acid to its ester form.
Amidation: Reaction of the ester with an amine to form the carboxamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial production often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyrazine-2-carboxamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The primary mechanism of action of 3-(trifluoromethyl)pyrazine-2-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme critical for the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production process in target organisms, leading to their death. This mechanism is particularly effective against fungal pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penthiopyrad: Another succinate dehydrogenase inhibitor with a similar mode of action.
Carboxin: A fungicide with a related chemical structure and biological activity.
Boscalid: Known for its broad-spectrum fungicidal properties.
Uniqueness
3-(Trifluoromethyl)pyrazine-2-carboxamide stands out due to its unique trifluoromethyl group, which enhances its biological activity and stability. This compound’s specific structure-activity relationship makes it highly effective against a wide range of plant diseases, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H4F3N3O |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
3-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-3(5(10)13)11-1-2-12-4/h1-2H,(H2,10,13) |
Clé InChI |
RXXIGQWGGPPZFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)
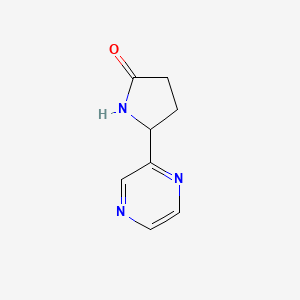
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
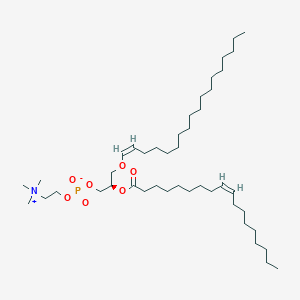

![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)


